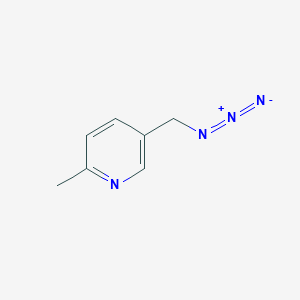

5-(Azidomethyl)-2-methylpyridine

Vue d'ensemble

Description

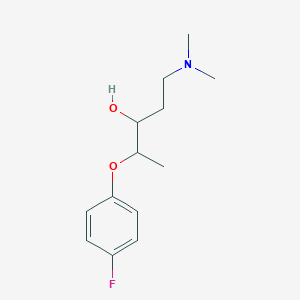

The compound “5-(Azidomethyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. The molecule consists of a 6-membered ring containing five carbon atoms and one nitrogen atom. The “5-(Azidomethyl)” indicates an azidomethyl group attached to the 5th carbon of the pyridine ring, and the “2-methyl” indicates a methyl group attached to the 2nd carbon of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be planar due to the sp2 hybridization of the atoms in the pyridine ring. The azide group (-N3) is a linear group, which could add some steric hindrance .Chemical Reactions Analysis

The azide group is known to participate in a variety of reactions, most notably the click reaction (copper-catalyzed azide-alkyne cycloaddition), which is a powerful tool for forming complex structures .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the functional groups present. For instance, the presence of the pyridine ring would likely make the compound aromatic and potentially polar. The azide group could make the compound reactive .Applications De Recherche Scientifique

Novel Heterocyclic Systems

Research has shown that derivatives of 2-methylpyridine, similar to 5-(Azidomethyl)-2-methylpyridine, have been utilized in the synthesis of novel heterocyclic systems. For instance, 2-methyl-3-cyanopyridines were converted into 2-azidomethyl derivatives, which then underwent intramolecular cycloaddition reactions. This process led to the creation of a new heterocyclic system containing a 3-(tetrazol-5-yl)pyridine unit, demonstrating the potential of such derivatives in the development of new chemical entities with unique structures (Bliznets et al., 2004).

Drug Prejudice Scaffold

The structural character of imidazopyridine, another derivative related to this compound, is recognized for its wide range of applications in medicinal chemistry due to its "drug prejudice" scaffold. This moiety is also useful in material science, indicating the versatility of pyridine derivatives in various branches of chemistry, including potential applications in pharmaceuticals and materials science (Bagdi et al., 2015).

DNA Labeling and Imaging

5-Azidomethyl derivatives have been successfully used for the metabolic labeling of DNA and fluorescent imaging of live cells. This application is significant in biological and medical research, where such compounds facilitate the study of cellular processes and the tracking of DNA in living organisms. The use of 5-azidomethyl-2'-deoxyuridine, for example, in labeling DNA showcases the practical applications of this compound derivatives in enhancing imaging techniques and understanding cellular dynamics (Adjei et al., 2023).

Photoinduced Tautomerism

Studies on 2-amino-5-methylpyridine have revealed photoinduced reversible amino-imino tautomerism, a process where the amino tautomer changes to the imino tautomer upon UV irradiation. This phenomenon highlights the photochemical properties of pyridine derivatives, suggesting potential applications in the development of photoresponsive materials and in understanding the effects of UV light on chemical structures (Akai et al., 2006).

Mécanisme D'action

Target of Action

Azido groups in general have been used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . This method involves the conjugation of the bioactive diazido probe with the target molecules through a selective photoreaction .

Mode of Action

Azido compounds are known to interact with their targets through a process called click chemistry . This involves a reaction between an azide and an alkyne to form a stable triazole ring, which can lead to changes in the biochemical properties of the target .

Biochemical Pathways

Azido compounds have been used in the study of purine and pyrimidine biosynthesis pathways , suggesting that they may interact with these or similar pathways.

Pharmacokinetics

The pharmacokinetics of similar azido compounds have been studied . For instance, 5-azacytidine, a pyrimidine nucleoside analogue, has been shown to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

Result of Action

Azido impurities in certain drugs have been found to be mutagenic . Mutagenic compounds can damage DNA, and long-term exposure to these agents could increase the risk of developing cancer .

Action Environment

The action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of azido impurities in certain pharmaceuticals has led to recalls due to the potential risk of carcinogenicity . This suggests that the manufacturing environment and process can significantly impact the presence and concentration of such impurities.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(azidomethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-6-2-3-7(4-9-6)5-10-11-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDQFFWZPXGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)

![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)

![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)

![3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B3037130.png)